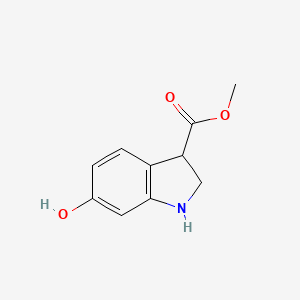

Methyl 6-hydroxyindoline-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

methyl 6-hydroxy-2,3-dihydro-1H-indole-3-carboxylate |

InChI |

InChI=1S/C10H11NO3/c1-14-10(13)8-5-11-9-4-6(12)2-3-7(8)9/h2-4,8,11-12H,5H2,1H3 |

InChI Key |

BKGHKBSHDHOUEK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CNC2=C1C=CC(=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 6 Hydroxyindoline 3 Carboxylate

Classical Approaches to Substituted Indoline (B122111) Ring Systems

Classical syntheses typically involve the sequential construction and functionalization of the indoline scaffold. This involves forming the bicyclic core, followed by regioselective introduction of the required substituents.

The formation of the indoline ring is the foundational step in the synthesis. A variety of cyclization strategies have been developed, often involving transition-metal catalysis to facilitate the key bond-forming step.

One prominent method is the palladium-catalyzed intramolecular amination or amidation. These reactions typically start from a suitably substituted aniline (B41778) derivative. For instance, a β-(2-iodoanilino) ester can undergo intramolecular α-arylation in the presence of a Pd(0) catalyst, such as Pd(PPh₃)₄, and a base like potassium phenoxide to yield the indoline-3-carboxylate structure. acs.orgresearchgate.net Another approach involves a domino copper-catalyzed amidation/nucleophilic substitution reaction, which can form the indoline core from ortho-iodophenalkyl mesylates with high efficiency. nih.gov This method is advantageous as it can proceed under mild conditions and tolerates a range of substrates. nih.gov

Alternative strategies include radical cyclizations. For example, o-allyl and o-prenyl anilines can be cycloaded onto a solid support, such as a polymer-bound selenenyl bromide resin, to form indoline scaffolds. nih.govaminer.org Reductive cyclization is another key technique; for instance, a sequence involving the reduction of a nitro group to an amine followed by an acid-catalyzed dearomatizing cyclization can produce polycyclic indolines from nitrobenzoates. researchgate.net

Table 1: Comparison of Selected Indoline Core Cyclization Methods

| Method | Catalyst/Reagent | Starting Material Example | Key Feature | Reference |

|---|---|---|---|---|

| Intramolecular α-Arylation | Pd(PPh₃)₄ / K₃PO₄ | β-(2-Iodoanilino) ester | Forms C3-C3a bond | acs.org |

| Domino Amidation/Substitution | Copper Catalyst | 2-Iodophenethyl mesylate | One-pot procedure with high efficiency | nih.gov |

| Reductive/Dearomatizing Cyclization | Fe/HCl, then Cu(OTf)₂ or TfOH | Nitrobenzoate derivative | Forms N-fused polycyclic indolines | researchgate.net |

| Solid-Phase Radical Cyclization | Polymer-bound selenenyl bromide | o-Allyl aniline | Suitable for combinatorial library synthesis | nih.govaminer.org |

Introducing a hydroxyl group specifically at the C6 position of the indoline ring presents a significant regiochemical challenge. Direct C-H hydroxylation of an unsubstituted indoline is often difficult and unselective. Therefore, two main strategies are employed: using a starting material that already contains the oxygen functionality or performing a regioselective functionalization on a pre-formed indoline.

A common and effective approach is to begin the synthesis with a pre-functionalized aniline, such as a 4-aminophenol (B1666318) or a 4-methoxyaniline derivative. The oxygen-containing substituent then directs the cyclization and ultimately appears at the C6 position of the final indoline product. For example, a catalyst-free method has been developed for the synthesis of 6-hydroxy indoles via the condensation of carboxymethyl cyclohexadienones with primary amines, which rearomatize to form the desired product. acs.org

More advanced methods focus on the direct, regioselective C-H functionalization of the indoline core. While direct hydroxylation is rare, related C6 functionalizations can serve as a blueprint. For instance, metal-free, Brønsted acid-catalyzed reactions have been developed for the remote C6-functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters, demonstrating that the C6 position can be targeted selectively under specific catalytic conditions. frontiersin.org Another innovative approach involves a boron-mediated directed C-H borylation/oxidation sequence, which has been used for the C7- and C4-hydroxylation of indoles and could potentially be adapted for the C6 position with an appropriate directing group. researchgate.net

The methyl carboxylate group at the C3 position is typically introduced in one of two ways: either the ester functionality is part of one of the starting materials for the cyclization reaction, or it is formed by esterification of an indoline-3-carboxylic acid intermediate.

In many synthetic routes, the ester group is carried through the synthesis from the beginning. For example, the palladium-catalyzed intramolecular α-arylation mentioned previously starts with a β-(2-iodoanilino) ester, directly yielding the indoline-3-carboxylate product. acs.org Similarly, syntheses based on the Nenitzescu reaction can use enaminoesters as starting materials, which incorporate the ester group into the final indole (B1671886) or indoline product. mdpi.com

Alternatively, if the synthesis yields indoline-3-carboxylic acid, a standard esterification reaction can be performed. The most common method is Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is a reliable and well-established method for converting carboxylic acids to their corresponding methyl esters.

Novel Synthetic Routes to Methyl 6-hydroxyindoline-3-carboxylate

Modern synthetic chemistry emphasizes efficiency, atom economy, and stereocontrol. Novel routes to complex molecules like this compound often involve cascade reactions to build molecular complexity rapidly or employ asymmetric catalysis to control stereochemistry.

A relevant example is the synthesis of indolines via a domino copper-catalyzed amidation/nucleophilic substitution process, which combines C-N bond formation and cyclization in one step. nih.gov Another powerful strategy involves a reduction/cyclization cascade, where, for instance, the reduction of a nitro group with iron under acidic conditions can trigger a subsequent dearomatizing cyclization to afford polycyclic indolines directly. researchgate.net Such a sequence could be envisioned starting from a nitrated precursor of the target molecule. Furthermore, acid-catalyzed cascade reactions have been developed to create fused indole scaffolds, showcasing the power of sequential reactions initiated by a single event. mdpi.com

Table 2: Examples of Cascade Reactions in Heterocycle Synthesis

| Reaction Type | Key Steps | Catalyst/Promoter | Product Class | Reference |

|---|---|---|---|---|

| Domino Amidation/Substitution | Intermolecular C-N coupling followed by intramolecular SN2 | Copper | Indolines | nih.gov |

| Reduction/Cyclization Cascade | Nitro reduction followed by dearomatizing cyclization | Fe/Acid, then Cu(OTf)₂ | N-fused polycyclic indolines | researchgate.net |

| Base-Promoted Cascade | Nucleophilic attack, cyclization, elimination | K₂CO₃ | Isoindolin-1-ones | nih.govresearchgate.net |

| [4+2]/[3+2] Cycloaddition Cascade | Intramolecular Diels-Alder followed by 1,3-dipolar cycloaddition | Thermal | Complex polycyclic alkaloids (e.g., Vindoline) | nih.gov |

This compound possesses a stereocenter at the C3 position. Therefore, controlling the absolute stereochemistry at this center is crucial for applications where a single enantiomer is required. Catalytic asymmetric synthesis provides the most efficient means to produce enantiomerically enriched compounds. beilstein-journals.orgbeilstein-journals.org

While specific asymmetric syntheses of this compound are not widely reported, strategies developed for related structures can be applied. Organocatalysis and transition-metal catalysis are the two main pillars of asymmetric synthesis. For example, chiral phosphoric acids have been used to catalyze asymmetric [2+4] cycloadditions of vinylindoles to generate chiral chroman derivatives with excellent enantioselectivity (up to 98% ee). mdpi.com Similarly, bifunctional organocatalysts, such as Takemoto's catalyst, have been employed in asymmetric cascade aza-Henry/lactamization reactions to produce chiral 3-(nitromethyl)isoindolin-1-ones with very high enantioselectivities. nih.gov

A potential strategy for the target molecule could involve an asymmetric variant of the indoline ring-forming reaction. For instance, an intramolecular Heck reaction or an allylic amination catalyzed by a chiral palladium complex could set the stereocenter at C3 during the cyclization step. The development of such a route would represent a significant advance in the synthesis of this and related chiral indoline compounds.

Catalytic Asymmetric Synthesis Strategies for Enantiomeric Purity (if applicable to chiral centers)

Organocatalytic Approaches

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, offering a metal-free alternative to traditional methods. In the context of indoline synthesis, organocatalysts can facilitate the enantioselective construction of the bicyclic core. While direct organocatalytic methods for this compound are not extensively documented, related transformations provide a proof of concept. For instance, chiral phosphoric acids have been successfully employed in the asymmetric synthesis of arylindolyl indolin-3-ones through the reaction of 3-arylindoles with 2-aryl-3H-indol-3-ones, affording products in high yields with excellent enantioselectivity and diastereoselectivity. rsc.org

These approaches typically involve the activation of one of the reacting partners by the organocatalyst, followed by a stereocontrolled cyclization. The development of an organocatalytic route to this compound would likely involve the asymmetric cyclization of a suitably functionalized precursor.

Transition-Metal-Catalyzed Enantioselective Methods

Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to the synthesis of indolines is well-established. americanchemicalsuppliers.com Palladium, rhodium, and copper complexes are among the most utilized catalysts for the construction of the indoline skeleton. nih.gov

Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of indole-3-carboxylates through the carbonylation of indoles. beilstein-journals.orgbeilstein-journals.org For instance, the palladium-catalyzed oxidative carbonylation of N-substituted 2-alkynylanilines in the presence of an alcohol can yield N-substituted indole-3-carboxylic esters. beilstein-journals.org A plausible strategy for the synthesis of this compound would involve the use of a precursor with a hydroxyl group at the appropriate position on the aniline ring, followed by a palladium-catalyzed cyclization and carbonylation, and subsequent reduction of the indole to an indoline.

Rhodium catalysts have also been employed for the regioselective C–H activation and carbonylation of indoles to afford indole-3-carboxylates. nih.gov The enantioselective synthesis of indolines can be achieved through the use of chiral ligands on the transition metal catalyst, which can control the stereochemistry of the cyclization step.

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| Pd(tfa)2 / p-benzoquinone | N-benzyl-2-ethynylaniline | Methyl 1-benzyl-1H-indole-3-carboxylate | High | nih.gov |

| PdI2 / KI / O2 | 2-alkynylaniline imine | 1-(alkoxyarylmethyl)indole-3-carboxylic ester | Good | nih.gov |

Photoredox and Electrochemical Methodologies in Indoline Synthesis

In recent years, photoredox and electrochemical methods have gained prominence as green and sustainable alternatives for organic synthesis. These techniques allow for the generation of radical intermediates under mild conditions, enabling novel transformations.

Photoredox Catalysis: This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes. For indoline synthesis, photoredox catalysis has been employed in nickel-catalyzed reactions to couple 2-iodoaniline (B362364) derivatives with alkenes, affording 3-substituted indolines with high regioselectivity. organic-chemistry.org This method demonstrates the potential for C-N bond formation under mild conditions. organic-chemistry.org A similar strategy could be envisioned for the synthesis of this compound by using an appropriately substituted iodoaniline precursor. Furthermore, photoredox gold catalysis has been used to initiate free-radical cyclizations onto indoles. acs.org A metal-free, photocatalyzed decarboxylative radical cyclization has also been reported for the synthesis of substituted indolines. nih.govacs.org

Electrochemical Synthesis: Electrochemical methods offer a reagent-free way to generate reactive intermediates. An electrochemical amino-azidation of 2-aminostyrene with sodium azide (B81097) has been developed to afford 3-azido indolines. rhhz.net Additionally, an electrocatalytic triamination of alkynes has been reported for the controllable synthesis of functionalized indolines and indoles. researchgate.netrsc.orgrsc.org These methods highlight the power of electrochemistry in constructing the indoline core with diverse functionalities. A robust electrochemical dearomatization of indoles has also been developed to access spirocyclic indolines. acs.org

| Method | Key Features | Application | Reference |

| Nickel/Photoredox Dual Catalysis | High regioselectivity for 3-substituted indolines | Synthesis of indolines from iodoacetanilides and alkenes | organic-chemistry.org |

| Electrochemical Triamination | Controllable synthesis of functionalized indolines | Triamination of alkynes | researchgate.netrsc.orgrsc.org |

| Electrochemical Amino-azidation | Metal-free synthesis of 3-azido indolines | Amino-azidation of 2-aminostyrene | rhhz.net |

Flow Chemistry Approaches for this compound Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, offering advantages such as improved safety, scalability, and reaction control. cardiff.ac.uk The application of flow chemistry to the synthesis of indoline derivatives has been demonstrated. researchgate.netmdpi.com For example, a two-step flow process has been developed for the synthesis of indoline derivatives via reductive cyclization and N-alkylation. researchgate.net

A one-step heterogeneous catalytic hydrogenation in a flow reactor has been used for the synthesis of ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate from ethyl 4-(2-nitrophenyl)-3-oxobutanoate, avoiding the use of common reducing chemicals. researchgate.netmdpi.com This approach could be adapted for the synthesis of the target molecule by using a precursor with the required 6-hydroxy and 3-carboxylate functionalities. The use of continuous flow microreactors for indole synthesis has also been explored, with different approaches offering varying throughputs. lookchem.com

Precursor Synthesis and Functionalization for this compound

The synthesis of a complex molecule like this compound heavily relies on the strategic design and preparation of advanced precursors, followed by their selective functionalization.

Design and Preparation of Advanced Intermediates

The key to a successful synthesis is the rational design of precursors that already contain some of the required functional groups or can be easily converted to them. For this compound, a logical precursor would be a substituted aniline or a nitrobenzene (B124822) derivative.

A catalyst-free method for the regiospecific synthesis of 6-hydroxy indoles has been developed from carboxymethyl cyclohexadienones and primary amines. acs.org This approach could provide a direct route to the 6-hydroxyindole (B149900) core, which could then be functionalized at the 3-position and subsequently reduced to the indoline. Another approach involves the synthesis of 6-nitroindole (B147325) derivatives from enaminones and nitroaromatic compounds under transition-metal-free conditions, which could then be converted to the 6-hydroxy derivative. rsc.org Modified Bischler-Möhlau reactions have also been used for the synthesis of 6-hydroxyindoles. researchgate.net

Strategies for Selective Functionalization of Precursors

Once a suitable precursor is obtained, the next challenge is the selective introduction of the remaining functional groups. The regioselective functionalization of the indole ring is crucial. The C-H functionalization of the six-membered ring of indole is a well-studied area. nih.gov

For the introduction of the methyl carboxylate group at the C-3 position, several methods are available. As mentioned earlier, palladium-catalyzed carbonylation is a powerful tool. beilstein-journals.orgbeilstein-journals.org A visible-light-induced, metal-free carbonylation of indoles with phenols has also been developed for the synthesis of indole-3-carboxylates. acs.org The Vilsmeier-Haack reaction can be used to introduce a formyl group at the C-3 position of indoles, which can then be oxidized to a carboxylic acid and esterified. researchgate.net

The final step in the synthesis would likely be the reduction of the indole ring to the indoline. This can be achieved through various methods, including catalytic hydrogenation.

Mechanistic Investigations of Synthetic Pathways to Methyl 6 Hydroxyindoline 3 Carboxylate

Detailed Reaction Pathway Elucidation

The formation of the indole (B1671886) or indoline (B122111) nucleus can be achieved through several classic and modern synthetic methods. For a 6-hydroxy substituted indoline carboxylate, two particularly relevant pathways are the Fischer indole synthesis (leading to an indole precursor) and the Nenitzescu indole synthesis (which directly yields hydroxyindoles).

A probable pathway to Methyl 6-hydroxyindoline-3-carboxylate involves the Fischer indole synthesis starting from p-hydroxyphenylhydrazine and a pyruvate derivative, followed by the reduction of the resulting indole. The Fischer indole synthesis is a robust and widely studied reaction involving the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgbyjus.comalfa-chemistry.com The reaction proceeds through a series of well-defined intermediates.

Alternatively, the Nenitzescu indole synthesis provides a direct route to 5-hydroxyindoles through the reaction of a benzoquinone with a β-aminocrotonic ester. researchgate.netwikipedia.org The mechanism involves a sequence of addition and condensation steps. While this would produce the 5-hydroxy isomer, its mechanistic principles are crucial for understanding the formation of hydroxylated indoles from quinone-like precursors.

The elucidation of a reaction pathway is critically dependent on the identification and characterization of transient species or key intermediates.

Fischer Indole Synthesis Pathway: The mechanism, first proposed by Robinson, involves several key steps and intermediates: nih.govmdpi.com

Phenylhydrazone Formation: The reaction begins with the condensation of an arylhydrazine (e.g., 4-hydroxyphenylhydrazine) and a carbonyl compound (e.g., dimethyl 2-ketoglutarate) to form a phenylhydrazone.

Enehydrazine Tautomerization: The phenylhydrazone tautomerizes to the more reactive enehydrazine intermediate. This step is crucial as it sets up the molecule for the subsequent sigmatropic rearrangement. wikipedia.orgbyjus.com

nih.govnih.gov-Sigmatropic Rearrangement: Under acidic conditions, the enehydrazine undergoes a protonation followed by a nih.govnih.gov-sigmatropic rearrangement. This is the key bond-forming step, breaking a weak N-N bond and forming a stronger C-C bond to create a di-imine intermediate. chemtube3d.com

Cyclization and Aromatization: The resulting di-imine rearomatizes, and the nucleophilic amine attacks the imine carbon to form a five-membered aminoindoline (or aminal) ring. byjus.comalfa-chemistry.com Subsequent elimination of ammonia under acid catalysis leads to the formation of the stable aromatic indole ring.

Nenitzescu Indole Synthesis Pathway: The mechanism of the Nenitzescu reaction is understood to proceed via the following intermediates: wikipedia.org

Michael Addition Adduct: The reaction initiates with a Michael-type conjugate addition of the enamine to the benzoquinone.

Cyclized Hydroquinone: A subsequent nucleophilic attack by the enamine π-bond onto a carbonyl carbon, followed by proton transfers, results in a cyclized hydroquinone intermediate.

5-Hydroxyindole: Elimination of water from this intermediate leads to the final aromatized 5-hydroxyindole product.

| Synthetic Pathway | Intermediate | Description |

|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazone | Product of condensation between arylhydrazine and a carbonyl compound. |

| Enehydrazine | Tautomer of the phenylhydrazone; the active species in the key rearrangement step. | |

| Di-imine | Formed after the nih.govnih.gov-sigmatropic rearrangement, featuring two imine functionalities. | |

| Aminoindoline (Aminal) | Cyclized, non-aromatic intermediate formed before the final elimination of ammonia. | |

| Nenitzescu Indole Synthesis | Michael Adduct | Initial product from the conjugate addition of the enamine to the quinone. |

| Cyclized Hydroquinone | Intermediate formed after intramolecular cyclization and prior to final aromatization. |

Identifying the rate-determining step (RDS) is fundamental to understanding and optimizing a reaction.

For the Nenitzescu indole synthesis , the rate-determining step can vary depending on the substrates and reaction conditions. The initial Michael addition of the enamine to the quinone or the subsequent cyclization step can be rate-limiting. The nature of the substituents on both the enamine and the quinone influences the nucleophilicity and electrophilicity of the reactants, thereby affecting the kinetics of these steps.

Kinetic Studies of Indoline-3-carboxylate Formation Reactions

Kinetic studies provide quantitative data on reaction rates, offering deep insights into the reaction mechanism. While specific kinetic data for the synthesis of this compound is scarce, general principles from studies on indole and indoline formation are applicable.

Acid Strength: Stronger acids generally accelerate the reaction by more effectively catalyzing the tautomerization and the nih.govnih.gov-sigmatropic rearrangement.

Substituent Effects: Electron-donating groups on the phenylhydrazine ring can increase the rate of the rearrangement, while electron-withdrawing groups can decrease it.

Solvent Polarity: Polar solvents can stabilize charged intermediates and transition states, often leading to increased reaction rates.

Kinetic resolution of racemic indolines through asymmetric catalysis has been studied, providing information on the relative reactivity of enantiomers in subsequent transformations, though this does not directly describe their formation kinetics. nih.govresearchgate.net

| Factor | Effect on Reaction Rate | Mechanistic Rationale |

|---|---|---|

| Catalyst Concentration (Acid) | Increases rate | Facilitates protonation of intermediates, lowering the activation energy of the rate-determining step. |

| Temperature | Increases rate | Provides sufficient thermal energy to overcome the activation barrier of the nih.govnih.gov-sigmatropic rearrangement. |

| Arylhydrazine Substituents (Electron-Donating) | Increases rate | Enhances the electron density of the aromatic ring, stabilizing the transition state of the rearrangement. |

| Solvent Polarity | Generally increases rate | Stabilizes polar intermediates and the transition state. |

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction mechanism. The mechanism of the Fischer indole synthesis has been unequivocally supported by such experiments.

A key study involved the use of phenylhydrazine labeled with ¹⁵N at the α-nitrogen (the nitrogen not directly attached to the phenyl ring). Upon completion of the reaction, the resulting indole contained no ¹⁵N label, as the labeled nitrogen was eliminated as ammonia. Conversely, when the β-nitrogen (attached to the phenyl ring) was labeled, the ¹⁵N atom was incorporated into the final indole ring at the 1-position. nih.govmdpi.com This elegantly confirmed that the original N-N bond is cleaved and that the nitrogen atom of the final indole heterocycle originates from the nitrogen directly attached to the aromatic ring of the starting hydrazine. wikipedia.org

Deuterium labeling experiments could also be employed to investigate the proton transfer steps, such as the tautomerization of the hydrazone to the enehydrazine and the final aromatization steps, by observing any kinetic isotope effects.

Transition State Analysis in this compound Synthesis

Transition state analysis, often performed using computational quantum chemistry methods like Density Functional Theory (DFT), provides a molecular-level picture of the highest-energy point along the reaction coordinate.

For the Fischer indole synthesis, the transition state of the rate-determining nih.govnih.gov-sigmatropic rearrangement has been the subject of computational studies. acs.org These analyses reveal a concerted, pericyclic process that typically proceeds through a chair-like six-membered transition state. The geometry of this transition state is crucial in determining the regioselectivity of the reaction when unsymmetrical ketones are used. The calculated activation energies for this step are consistent with the experimental conditions required, typically involving heating in the presence of an acid catalyst. acs.org

In transition-metal-catalyzed indole syntheses, such as those involving palladium, DFT calculations have been used to elucidate the operative mechanisms, including determining whether oxidative addition or reductive elimination is the rate-determining step. acs.org For a potential synthesis of the target molecule via such methods, transition state analysis would be invaluable for understanding catalyst behavior and reaction outcomes.

| Reaction Step | Synthetic Method | Typical Calculated Activation Energy (kcal/mol) | Significance |

|---|---|---|---|

| nih.govnih.gov-Sigmatropic Rearrangement | Fischer Indole Synthesis | 25 - 40 | Confirms this as the high-energy, rate-determining step requiring thermal or acid catalysis. |

| Reductive Elimination (C-N bond formation) | Pd-catalyzed cyclization | ~20 - 30 | Can be the rate-determining step in certain catalytic cycles. |

| Oxidative Addition (C-X bond cleavage) | Cu-catalyzed cross-coupling | ~25 - 35 | Often the initial and rate-limiting step in copper-catalyzed indole syntheses. |

Note: Values are representative and can vary significantly based on the specific substrates, catalysts, and computational methods used.

Chemical Reactivity and Transformations of Methyl 6 Hydroxyindoline 3 Carboxylate

Reactions Involving the Indoline (B122111) Nitrogen Atom

The nitrogen atom in the indoline ring is a nucleophilic secondary amine, making it susceptible to reactions with various electrophiles. Its reactivity is a key feature for introducing substituents and modifying the core structure.

The indoline nitrogen can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental for building molecular complexity and are widely employed in the synthesis of indole-based compounds.

N-Alkylation involves the reaction of the indoline with an alkyl halide or other alkylating agents, typically in the presence of a base. The base deprotonates the nitrogen, increasing its nucleophilicity and facilitating the substitution reaction. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and various alkoxides. The choice of solvent and temperature can influence the reaction's efficiency. For instance, N-alkylation of indole (B1671886) scaffolds has been achieved using electrophiles like methyl iodide and benzyl (B1604629) bromide in the presence of a base. nih.govmdpi.com

N-Acylation introduces an acyl group to the indoline nitrogen, forming an amide linkage. This is typically achieved using reactive acyl sources such as acyl chlorides or acid anhydrides. nih.govresearchgate.net More recently, methods using thioesters as stable acyl sources have been developed, offering high chemoselectivity for N-acylation over other potentially reactive sites. nih.govresearchgate.net These reactions often employ bases like 4-dimethylaminopyridine (B28879) (DMAP) with triethylamine (B128534) (Et3N) or cesium carbonate (Cs2CO3) in aprotic solvents like dichloromethane (B109758) (DCM) or xylene. nih.govnih.gov

| Transformation | Electrophile | Base | Solvent | Reference |

|---|---|---|---|---|

| N-Alkylation | Methyl Iodide | Potassium Carbonate | Acetone | nih.gov |

| N-Alkylation | Dimethyl Sulfate (B86663) | Sodium tert-pentoxide | Toluene | nih.gov |

| N-Acylation | Aryl Acid Chlorides | DMAP/Et3N | DCM | nih.gov |

| N-Acylation | Thioesters | Cesium Carbonate | Xylene | nih.gov |

| N-Acylation | Acetic Anhydride | Sodium tert-pentoxide | Toluene | nih.gov |

The five-membered nitrogen-containing ring of the indoline scaffold can, under specific conditions, undergo rearrangement to form larger ring systems. A notable transformation for related indole structures is the ring expansion to form quinolines. beilstein-journals.orgnih.gov This process can be initiated by the reaction of an indole with a halodiazoacetate in the presence of a rhodium(II) catalyst. beilstein-journals.org The proposed mechanism involves an initial cyclopropanation across the C2-C3 double bond of the indole ring, forming a labile cyclopropane (B1198618) intermediate. This intermediate then undergoes a ring-opening rearrangement, followed by elimination, to yield the expanded quinoline-3-carboxylate structure. beilstein-journals.orgnih.gov

While this reaction is demonstrated on indoles (the oxidized form of indolines), it suggests a potential pathway for rearrangement of Methyl 6-hydroxyindoline-3-carboxylate following an initial dehydrogenation step to the corresponding indole. The presence of the N-H proton is often crucial for this type of cyclopropanation-ring expansion to occur. beilstein-journals.org Similarly, substituted oxindoles have been shown to undergo regiodivergent ring expansion to form quinolinones, highlighting the synthetic utility of such rearrangement strategies in modifying the core heterocyclic structure. nih.gov

Transformations at the C6 Hydroxyl Group

The phenolic hydroxyl group at the C6 position is another key functional handle for derivatization. Its reactivity is characteristic of phenols, allowing for protection, derivatization, and oxidation.

To perform selective reactions on the indoline nitrogen or other parts of the molecule, the C6 hydroxyl group may need to be temporarily protected. A common strategy for protecting phenolic hydroxyls is the formation of ethers (e.g., methyl, benzyl, or silyl (B83357) ethers) or esters (e.g., acetate (B1210297) or pivalate).

In synthetic studies involving 6-hydroxyindoles, the hydroxyl group has been converted into a pivalate (B1233124) ester using pivaloyl chloride. acs.org This ester is stable to a range of reaction conditions and can be removed later via hydrolysis. Another strategy involves converting the hydroxyl group into a triflate (trifluoromethanesulfonate). While triflates are excellent leaving groups for cross-coupling reactions, they also serve as a form of protection or activation for the hydroxyl position. acs.org The choice of protecting group depends on the planned subsequent reaction steps and the conditions required for its eventual removal.

The C6 hydroxyl group can be permanently modified through esterification or etherification to synthesize various derivatives.

Esterification can be achieved by reacting the hydroxyl group with carboxylic acids (under Fischer esterification conditions) or, more commonly, with more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base. For example, the reaction of a 6-hydroxy indole with pivaloyl chloride yields the corresponding 6-pivaloyloxy indole derivative. acs.org

Etherification , particularly methylation to form a 6-methoxy derivative, is a common transformation. This is typically accomplished using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. nih.govacs.org In biological systems, derivatization of similar structures via glucosylation of the hydroxyl group has also been observed. nih.gov

| Reaction Type | Reagent | Base/Catalyst | Product Functional Group | Reference |

|---|---|---|---|---|

| Etherification (Methylation) | Methyl Iodide | Potassium Carbonate | 6-Methoxy | acs.org |

| Esterification | Pivaloyl Chloride | Not specified | 6-Pivaloyloxy | acs.org |

| Activation/Derivatization | Triflic Anhydride | Pyridine | 6-Triflyloxy | acs.org |

The electron-rich nature of the 6-hydroxyindoline system makes it susceptible to oxidation. Phenolic compounds, including hydroxyindoles, can act as antioxidants and are readily oxidized. acs.org The oxidation of related compounds, such as 6-hydroxydopamine, leads to the formation of highly reactive quinone species through the oxidation of the hydroquinone-like benzene (B151609) ring. oup.comnih.gov Similarly, the chemical or enzymatic oxidation of 6-hydroxyindole can produce indole-quinones. For example, treatment of 6-hydroxyindole with an oxidant like sodium periodate (B1199274) results in the formation of colored, melanin-like products, indicating the formation of quinonoid structures. google.com

Conversely, the direct reduction of a phenolic hydroxyl group is a challenging chemical transformation that requires harsh conditions. It is not a common reaction for this functional group. Typically, reduction would proceed via conversion of the hydroxyl group into a better leaving group, such as a triflate, followed by catalytic hydrogenolysis, although specific examples for the 6-hydroxyindoline scaffold are not prominent in the literature.

Reactivity of the C3 Carboxylate Moiety

The methyl ester group at the C3 position is a key functional handle for derivatization. It undergoes typical reactions of carboxylic acid esters, including hydrolysis, reduction, and nucleophilic acyl substitution.

The methyl ester of this compound can be readily hydrolyzed under basic conditions to yield the corresponding 6-hydroxyindoline-3-carboxylic acid. This saponification reaction is typically carried out using an aqueous solution of an alkali metal hydroxide (B78521), such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a protic solvent like methanol (B129727) or ethanol. operachem.comarkat-usa.org The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The subsequent acidification of the resulting carboxylate salt furnishes the free carboxylic acid. This transformation is often a necessary step for subsequent reactions, such as amidation, that require the carboxylic acid functionality. nih.gov

| Reactant | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| Methyl Ester Derivative | 1. NaOH or LiOH, MeOH/H₂O, Reflux 2. HCl (aq) | Carboxylic Acid Derivative | Typically >90% |

The C3-carboxylate group can be reduced to a primary alcohol, (6-hydroxyindolin-3-yl)methanol. This transformation requires powerful reducing agents due to the relatively low reactivity of esters compared to aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is the most common reagent used for this purpose, typically in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds via the formation of a tetrahedral intermediate, followed by the elimination of a methoxide (B1231860) group to yield an intermediate aldehyde, which is immediately further reduced to the primary alcohol. masterorganicchemistry.com It is crucial to perform the reaction under anhydrous conditions as LiAlH₄ reacts violently with water. libretexts.org

Notably, in the case of some indole-3-carboxylates, reduction with LiAlH₄ can sometimes lead to complete hydrogenolysis, yielding the 3-methyl derivative instead of the desired alcohol. researchgate.net Therefore, reaction conditions must be carefully controlled. Alternative, milder reducing agents or biocatalytic methods can also be employed for the reduction of related carboxylic acids to alcohols. rsc.orgnih.gov

| Reactant | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| This compound | 1. LiAlH₄, Dry THF or Et₂O 2. H₃O⁺ workup | (6-hydroxyindolin-3-yl)methanol | A powerful reducing agent is required. masterorganicchemistry.com |

| Related Indole-3-carboxylic acids | Carboxylic acid reductase (CAR) / Alcohol dehydrogenase (ADH) | Indole-3-methanol | Biocatalytic route offers mild conditions. rsc.org |

The C3-carboxylate can be converted into a wide range of amide derivatives. While direct amidation of the ester with an amine is possible, it often requires high temperatures or specific catalysts, such as iron(III) chloride. mdpi.commdpi.com A more common and versatile approach involves a two-step sequence: hydrolysis of the ester to the carboxylic acid, followed by coupling with a primary or secondary amine. mdpi.com This coupling reaction is facilitated by activating agents or coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group. Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). organic-chemistry.orgnih.govresearchgate.net This method allows for the synthesis of a diverse library of amides by varying the amine component.

| Starting Material | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 6-hydroxyindoline-3-carboxylic acid | Amine (R-NH₂), EDC or HBTU, Base (e.g., DIPEA), Solvent (e.g., DMF) | N-substituted 6-hydroxyindoline-3-carboxamide | organic-chemistry.orgresearchgate.net |

| This compound | Amine (R-NH₂), FeCl₃ (cat.), 80°C, Solvent-free | N-substituted 6-hydroxyindoline-3-carboxamide | mdpi.com |

Reactions Involving the Indoline Ring System

The indoline ring system features a benzene ring fused to a dihydro-pyrrole ring. The reactivity of this system is heavily influenced by the electron-donating nature of the nitrogen atom and the C6-hydroxyl group, which activate the aromatic ring towards electrophilic substitution, and the susceptibility of the dihydro-pyrrole ring to oxidation.

The benzene portion of the indoline nucleus is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of both the secondary amine in the pyrroline (B1223166) ring and the hydroxyl group at the C6 position. Both are strong ortho-, para-directing groups. libretexts.orgyoutube.com The directing effects of these two groups are synergistic, strongly favoring substitution at the C5 and C7 positions, which are ortho and para to the amine and ortho to the hydroxyl group. The C3 position is occupied by the carboxylate group, and the C4 position is sterically hindered and meta to the hydroxyl group. Consequently, electrophiles will preferentially attack the C5 and C7 positions. Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. For example, bromination of a related indole-3-carboxylate (B1236618) has been shown to occur regioselectively at the C5 and C6 positions. rsc.org

| Reaction | Typical Reagents | Predicted Major Products | Rationale |

|---|---|---|---|

| Bromination | Br₂, Acetic Acid | 5-Bromo and/or 7-Bromo derivative | Strong activation and directing effect from -NH and -OH groups. libretexts.org |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro and/or 7-Nitro derivative | Strong activation and directing effect from -NH and -OH groups. youtube.com |

Oxidation: The dihydro-pyrrole ring of the indoline system can be readily oxidized (dehydrogenated) to form the corresponding aromatic indole, Methyl 6-hydroxyindole-3-carboxylate. This aromatization is a common transformation and can be achieved using a variety of oxidizing agents. morressier.comnih.gov Stoichiometric oxidants like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective. morressier.com Catalytic methods are also widely used and are often preferred for their milder conditions and reduced waste. These include palladium on carbon (Pd/C) in the presence of a hydrogen acceptor or catalytic aerobic oxidation systems, which use molecular oxygen as the terminal oxidant. researchgate.netnih.govresearchgate.net

Reduction: The indoline ring represents the reduced form of an indole. The synthesis of this compound can be accomplished by the reduction of the corresponding indole, Methyl 6-hydroxyindole-3-carboxylate. This selective reduction of the pyrrole (B145914) ring, while leaving the benzene ring and ester group intact, can be achieved through several methods. Catalytic hydrogenation using catalysts like palladium or platinum is one approach. Chemical reducing agents are also highly effective, with sodium cyanoborohydride (NaCNBH₃) in an acidic medium being a common choice for this transformation. acs.org Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) in the presence of trifluoroacetic acid, also provide an efficient means for the selective reduction of indoles to indolines. google.com

| Transformation | Reactant | Reagents and Conditions | Product |

|---|---|---|---|

| Oxidation (Dehydrogenation) | This compound | - MnO₂, Dichloromethane

| Methyl 6-hydroxyindole-3-carboxylate |

| Reduction | Methyl 6-hydroxyindole-3-carboxylate | - NaCNBH₃, Acetic Acid

| This compound |

Palladium-Catalyzed Cross-Coupling Reactions on Aromatic Positions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate such as this compound, the aromatic ring of the indoline nucleus presents opportunities for such transformations. While direct C-H activation at the positions adjacent to the hydroxyl group can be challenging, a common and highly effective strategy involves the conversion of the phenolic hydroxyl group into a more reactive species, such as a triflate (trifluoromethanesulfonate) or mesylate (methanesulfonate). This transformation turns the otherwise unreactive C-O bond into an excellent leaving group, paving the way for a variety of palladium-catalyzed cross-coupling reactions.

This section will focus on the potential palladium-catalyzed cross-coupling reactions of the corresponding 6-triflate derivative of this compound. This approach is well-precedented for a wide range of phenol (B47542) derivatives and offers a versatile platform for the synthesis of diverse analogs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. The 6-triflate derivative of this compound is an excellent candidate for this reaction, allowing for the introduction of various aryl and heteroaryl substituents at the 6-position of the indoline core. The general reaction scheme is depicted below:

Scheme 1: General scheme for the Suzuki-Miyaura coupling of the 6-triflate derivative of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Triflates

| Entry | Aryl Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 |

| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) | - | K₂CO₃ | THF | 80 |

This table presents typical conditions for Suzuki-Miyaura couplings and is illustrative. Actual conditions for Methyl 6-trifluoromethoxyindoline-3-carboxylate would require experimental optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This reaction would enable the introduction of a wide range of primary and secondary amines at the 6-position of the indoline nucleus, starting from the corresponding triflate. This is a particularly valuable transformation for the synthesis of compounds with potential pharmacological activity.

Scheme 2: General scheme for the Buchwald-Hartwig amination of the 6-triflate derivative of this compound.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Triflates

| Entry | Amine | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 |

| 2 | Aniline (B41778) | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 |

| 3 | Benzylamine | G3-XPhos | - | K₃PO₄ | t-Amyl alcohol | 100 |

| 4 | n-Hexylamine | PdCl₂(Amphos)₂ | - | LHMDS | THF | 70 |

This table presents typical conditions for Buchwald-Hartwig aminations and is illustrative. Actual conditions for Methyl 6-trifluoromethoxyindoline-3-carboxylate would require experimental optimization.

Sonogashira Coupling

The Sonogashira coupling is a method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide or triflate. This reaction would allow for the introduction of an alkynyl moiety at the 6-position of the indoline core, providing a versatile handle for further synthetic transformations such as click chemistry or the synthesis of extended conjugated systems.

Scheme 3: General scheme for the Sonogashira coupling of the 6-triflate derivative of this compound.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Triflates

| Entry | Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 60 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 80 |

| 3 | 1-Hexyne | Pd(OAc)₂/SPhos | - | Cs₂CO₃ | Dioxane | 100 |

| 4 | Propargyl alcohol | PdCl₂(dppf) | CuI | DBU | Acetonitrile (B52724) | 70 |

This table presents typical conditions for Sonogashira couplings and is illustrative. Actual conditions for Methyl 6-trifluoromethoxyindoline-3-carboxylate would require experimental optimization.

While direct palladium-catalyzed C-H functionalization on the aromatic ring of this compound is not extensively reported, its conversion to a triflate intermediate opens up a vast array of well-established and powerful cross-coupling reactions. These transformations provide a robust platform for the synthesis of a diverse library of 6-substituted indoline derivatives, which can be instrumental in various fields of chemical research.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of Methyl 6 Hydroxyindoline 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.

1D and 2D NMR Techniques for Structural Assignment

For a definitive structural assignment of Methyl 6-hydroxyindoline-3-carboxylate, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns (multiplicity) revealing their coupling relationships. The protons on the five-membered indoline (B122111) ring, being aliphatic, would resonate further upfield. The methoxy (B1213986) group of the ester would present as a singlet, typically around 3.7-3.9 ppm. The hydroxyl and amine protons would appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would display a signal for each unique carbon atom. The carbonyl carbon of the ester would be the most downfield signal (around 170 ppm). Carbons of the aromatic ring would resonate in the 110-160 ppm range, while the aliphatic carbons of the indoline ring would be found in the upfield region.

2D NMR: Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings, helping to assign adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule, such as the ester group to the indoline ring.

Expected ¹H NMR Data (Predicted)

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Doublet, Triplet |

| Indoline-CH₂ | 2.8 - 3.5 | Multiplet |

| Indoline-CH | 3.8 - 4.5 | Multiplet |

| OCH₃ | 3.7 - 3.9 | Singlet |

| OH | 4.5 - 6.0 | Broad Singlet |

| NH | 3.5 - 5.0 | Broad Singlet |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Expected ¹³C NMR Data (Predicted)

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O | ~170 |

| Aromatic-C | 110 - 160 |

| Indoline-C | 30 - 60 |

| OCH₃ | ~52 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be used to determine the exact mass of the molecular ion of this compound. This accurate mass measurement allows for the unambiguous determination of its elemental composition, confirming the molecular formula C₁₀H₁₁NO₃.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) would be employed to gain deeper structural insights. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃) from the molecular ion. Cleavage within the indoline ring is also a probable fragmentation route. Analysis of these fragments helps to confirm the connectivity of the different functional groups.

Expected Fragmentation Pattern in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| [M+H]⁺ | [M+H - CH₃OH]⁺ | Methanol (B129727) |

| [M+H]⁺ | [M+H - CO]⁺ | Carbon Monoxide |

| [M+H]⁺ | [M+H - H₂O]⁺ | Water |

Note: This table represents plausible fragmentation pathways.

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. The N-H stretch of the secondary amine in the indoline ring would appear in a similar region, around 3300-3500 cm⁻¹. A strong, sharp absorption band around 1700-1730 cm⁻¹ would be indicative of the C=O stretch of the ester group. C-O stretching vibrations for the ester and the phenol-like hydroxyl group would be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H and N-H stretches are often weak in Raman spectra, the aromatic ring vibrations typically give rise to strong signals. The C=O stretch would also be observable. Raman spectroscopy can be particularly useful for studying the non-polar parts of the molecule and for analysis in aqueous solutions, where water absorption can be problematic for IR spectroscopy.

Expected Vibrational Bands

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Weak |

| N-H Stretch | 3300-3500 | Weak |

| C-H (Aromatic) | 3000-3100 | Strong |

| C-H (Aliphatic) | 2850-3000 | Moderate |

| C=O Stretch | 1700-1730 (strong) | Moderate |

| C=C (Aromatic) | 1450-1600 | Strong |

| C-O Stretch | 1000-1300 | Moderate |

Note: These are characteristic frequency ranges and can be influenced by the molecular environment.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal evidence of its absolute stereochemistry and conformational preferences. While specific crystallographic data for this compound is not widely published, the application of this technique would be indispensable for its structural elucidation.

The process would involve growing a single, high-quality crystal of the compound, which can be a challenging yet critical step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. eurjchem.com

For this compound, which possesses a chiral center at the C3 position, X-ray crystallography would unambiguously establish the R or S configuration of this stereocenter. This is particularly crucial if the synthesis is not stereospecific or if the compound is resolved from a racemic mixture. Furthermore, the analysis would reveal the conformation of the five-membered indoline ring, detailing aspects such as its degree of puckering and the spatial orientation of the carboxylate and hydroxyl substituents. This conformational information is vital for understanding the molecule's potential interactions with biological targets.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 975.4 |

| Z | 4 |

Chromatographic Techniques for Purity Assessment and Separation Methodologies

Chromatographic methods are paramount for assessing the purity of this compound and for the separation of potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC method would likely be the primary choice for purity assessment.

In a typical setup, a C18 column would be employed as the stationary phase, offering a non-polar surface for interaction. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. ekb.egcetjournal.it Gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating compounds with a range of polarities.

Detection could be achieved using a UV-Vis detector, as the indoline ring system is expected to have a significant chromophore. The purity of a sample would be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

Gas Chromatography (GC) (if applicable)

The applicability of Gas Chromatography (GC) for the analysis of this compound is contingent on its volatility and thermal stability. Given the presence of a hydroxyl group and a secondary amine, the compound may have a relatively high boiling point and could be prone to degradation at the high temperatures typically used in GC.

To overcome these potential issues, derivatization would likely be necessary. The hydroxyl and amine groups could be silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase the compound's volatility and thermal stability. kemdikbud.go.id Following derivatization, the sample could be analyzed on a non-polar or medium-polarity capillary column, such as a DB-5 or DB-17. A flame ionization detector (FID) would be a suitable detection method. sigmaaldrich.com

GC-MS (Gas Chromatography-Mass Spectrometry) would be a particularly powerful tool, providing not only retention time data for purity assessment but also mass spectral information that can confirm the identity of the compound and any impurities. nih.gov

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound is a chiral molecule, determining its enantiomeric purity is crucial, especially for pharmaceutical applications where one enantiomer may have desired therapeutic activity while the other could be inactive or even harmful. Chiral chromatography is the standard method for separating and quantifying enantiomers.

This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. For HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. sigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.

The mobile phase in chiral HPLC is often a mixture of alkanes (like hexane) and an alcohol (like isopropanol). The precise composition of the mobile phase is critical and would need to be optimized to achieve baseline separation of the enantiomers. Detection would typically be by UV absorbance. The enantiomeric excess (% ee) can be calculated from the relative peak areas of the two enantiomers.

Table 3: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | Hexane/Isopropanol (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 25 °C |

Computational and Theoretical Studies of Methyl 6 Hydroxyindoline 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are pivotal in elucidating the electronic characteristics of Methyl 6-hydroxyindoline-3-carboxylate. These methods provide a microscopic understanding of the molecule's stability, reactivity, and electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of chemical species. pku.edu.cnwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO serves as an electron acceptor, indicating its electrophilic nature. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis would identify the regions of the molecule most likely to participate in chemical reactions. The HOMO is expected to be localized on the electron-rich portions of the molecule, such as the hydroxyl-substituted benzene (B151609) ring and the nitrogen atom of the indoline (B122111) core, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the electron-deficient ester group, marking it as a potential site for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Parameters This table presents hypothetical data for this compound to demonstrate the typical output of an FMO analysis.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -5.8 | Energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards charged species. youtube.com The MEP map displays regions of varying electron density, typically color-coded: red indicates areas of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue signifies regions of low electron density and positive electrostatic potential (prone to nucleophilic attack). researchgate.net Green and yellow areas represent neutral or weakly charged regions. youtube.com

In this compound, an MEP analysis would likely show a significant negative potential (red) around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom, highlighting these as key sites for interacting with electrophiles or forming hydrogen bonds. A positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and the amine proton, indicating their susceptibility to nucleophilic attack. researchgate.net Such maps are crucial for understanding intermolecular interactions, including drug-receptor binding. researchgate.net

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

Conformational analysis aims to identify the most stable three-dimensional structures (conformers) of a molecule. This is achieved by calculating the potential energy of the molecule as a function of the rotation around its single bonds. Both molecular mechanics (MM) and more accurate quantum chemical methods like Density Functional Theory (DFT) are employed for this purpose. mdpi.com

For this compound, key rotational bonds include the one connecting the ester group to the indoline ring. A potential energy surface scan would be performed by systematically rotating this bond to identify low-energy, stable conformers and high-energy transition states. The puckering of the five-membered ring in the indoline core also contributes to the conformational landscape. Identifying the global minimum energy conformer is essential, as it represents the most populated structure at equilibrium and is often the biologically active form.

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational stability and flexibility in a simulated environment (e.g., in solution). nih.govmdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, revealing how the molecule explores different conformations. mdpi.com

To assess the conformational stability of this compound, several parameters from an MD simulation would be analyzed:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value fluctuating around a low value (e.g., 1-2 Å) indicates that the molecule maintains a stable conformation. nih.govresearchgate.net

Radius of Gyration (Rg): Represents the compactness of the molecule. A constant Rg value suggests that the molecule is not undergoing significant unfolding or conformational changes. mdpi.com

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule that is accessible to the solvent. Changes in SASA can indicate conformational transitions that expose or bury different parts of the molecule. nih.govmdpi.com

Table 2: Illustrative Molecular Dynamics Simulation Stability Parameters This table presents hypothetical data to show typical metrics used to evaluate the conformational stability of a molecule during an MD simulation.

| Simulation Time (ns) | RMSD (Å) | Radius of Gyration (Rg) (Å) | SASA (Ų) |

| 0 | 0.0 | 3.5 | 450 |

| 20 | 1.2 | 3.6 | 455 |

| 40 | 1.4 | 3.5 | 452 |

| 60 | 1.3 | 3.6 | 458 |

| 80 | 1.5 | 3.5 | 453 |

| 100 | 1.4 | 3.5 | 454 |

Computational Prediction of Spectroscopic Parameters

Quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, such as vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.gov These computational predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Calculations of vibrational frequencies for this compound would help assign the characteristic peaks in its experimental IR and Raman spectra to specific molecular motions, such as the O-H stretch of the hydroxyl group, the N-H stretch of the indoline, the C=O stretch of the ester, and various aromatic C-H bending modes. Similarly, calculating NMR chemical shifts (¹H and ¹³C) provides a theoretical spectrum that can be directly compared with experimental results for structural verification. mdpi.com

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, DFT can map out the entire energy profile of a reaction pathway. mdpi.comresearchgate.net This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding selectivity (chemo-, regio-, and stereoselectivity). nih.gov

For this compound, DFT studies could be employed to investigate various potential reactions. For example, the mechanism of electrophilic aromatic substitution on the benzene ring could be explored to predict whether substitution is more likely to occur ortho or para to the hydroxyl group. Other potential studies could include the mechanism of ester hydrolysis or N-alkylation reactions. These theoretical investigations provide deep mechanistic insights that are often difficult to obtain through experimental means alone. nih.gov

Transition State Geometries and Energies

Information regarding the transition state geometries and energies for reactions involving this compound is not available in the current body of scientific literature. Computational studies to determine the three-dimensional arrangement of atoms at the transition state and the associated energy barriers have not been published.

Reaction Coordinate Diagrams

Due to the absence of data on transition state and intermediate energies, reaction coordinate diagrams for chemical transformations of this compound cannot be constructed. These diagrams, which illustrate the energy profile of a reaction as it progresses from reactants to products, are contingent on computational data that is presently unavailable.

Future Research Directions and Potential Applications in Chemical Synthesis

Development of More Sustainable Synthetic Strategies

The imperative to develop environmentally benign chemical processes has driven innovation in synthetic methodology. Future efforts in the synthesis of Methyl 6-hydroxyindoline-3-carboxylate are expected to align with the principles of green chemistry, emphasizing the reduction of waste, energy consumption, and the use of hazardous substances. numberanalytics.comnumberanalytics.com

The application of green chemistry principles to the synthesis of N-heterocycles is a rapidly growing field of research. nih.govresearchgate.net For the synthesis of this compound, several key green chemistry strategies could be implemented:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Future synthetic approaches should aim for high atom economy, minimizing the formation of byproducts.

Use of Safer Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. Research into the use of alternative, greener solvents such as water, ionic liquids, or deep eutectic solvents for the synthesis of the indoline (B122111) core is a promising area. numberanalytics.commdpi.com Water, in particular, is an attractive solvent due to its low cost and non-toxic nature. researchgate.net

Energy Efficiency: The use of alternative energy sources, such as microwave irradiation, can significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.inresearchgate.net Microwave-assisted synthesis has been successfully applied to the preparation of various heterocyclic compounds and could be a valuable tool for the efficient synthesis of this compound. rasayanjournal.co.in

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, for example, using grinding techniques, represents a highly environmentally friendly approach by completely eliminating solvent waste. researchgate.net

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| Prevention | Designing synthetic pathways that minimize waste generation from the outset. |

| Atom Economy | Maximizing the incorporation of all reactant atoms into the final product structure. |

| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and intermediates to reduce the overall risk of the synthetic process. |

| Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with greener alternatives like water or bio-based solvents. mdpi.com |

| Design for Energy Efficiency | Utilizing energy-efficient methods such as microwave-assisted synthesis to reduce reaction times and energy consumption. rasayanjournal.co.in |

| Use of Renewable Feedstocks | Exploring the use of starting materials derived from renewable biological sources. |

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. numberanalytics.com The design of novel catalysts for the synthesis and functionalization of the indoline scaffold is a key area for future research.

Transition Metal Catalysis: Transition metals such as rhodium, nickel, and cobalt have shown significant promise in catalyzing the synthesis and functionalization of indoles and indolines. nih.govresearchgate.netmdpi.com Future research could focus on developing catalysts that offer high chemo-, regio-, and enantioselectivity for the construction of the this compound framework. For instance, rhodium(II) catalysts have been effectively used for the enantioselective C-H functionalization of indoles. nih.govacs.org Nickel-catalyzed approaches have also been developed for the regioselective synthesis of indolines. nih.gov

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.orgnih.gov The development of chiral organocatalysts for the enantioselective synthesis of 3-substituted indolines would be a significant advancement, providing access to optically pure this compound.

Biocatalysis: The use of enzymes as catalysts offers the potential for highly selective transformations under mild reaction conditions. Exploring enzymatic routes to key intermediates or the final indoline structure could provide a highly sustainable synthetic strategy.

| Catalyst Type | Metal/Compound | Application | Potential Advantage for this compound Synthesis |

|---|---|---|---|

| Transition Metal | Rhodium | Enantioselective C-H functionalization of indoles. nih.govacs.org | Control of stereochemistry at the C3 position. |

| Transition Metal | Nickel | Regioselective synthesis of indolines. nih.gov | Selective formation of the indoline ring. |

| Transition Metal | Cobalt | Indole synthesis via C-H activation. mdpi.com | Efficient construction of the core indole/indoline structure. |

| Lewis Acid | Boron-based | Chemo- and regioselective amidation of indoles. rsc.org | Selective functionalization of the indoline nitrogen. |

| Organocatalyst | Chiral Phosphoric Acids | Enantioselective Friedel-Crafts reactions of indoles. acs.org | Asymmetric synthesis of precursors to the target molecule. |

Exploration of this compound as a Building Block in Complex Molecule Synthesis

The indoline scaffold is a privileged structure in medicinal chemistry and natural product synthesis. bohrium.combeilstein-journals.org The presence of multiple functional groups in this compound—a phenolic hydroxyl group, a secondary amine, and a carboxylate ester—makes it a potentially versatile building block for the synthesis of more complex molecules.

The 6-hydroxyindole (B149900) moiety is a key component of several bioactive natural products. acs.org Similarly, indole-3-carboxylic acid derivatives have been explored for various biological activities. nih.govnih.gov The combination of these features in a single molecule suggests that this compound could serve as a valuable starting material for the synthesis of novel pharmaceutical agents and natural product analogues. Future research in this area could involve the use of this compound in the total synthesis of complex natural products or in the construction of libraries of novel compounds for biological screening.

Investigation of Novel Derivatization Pathways

The functional groups present in this compound offer multiple sites for derivatization, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry programs.

N-Functionalization: The secondary amine of the indoline ring can be readily functionalized through reactions such as acylation, alkylation, and arylation. This would allow for the introduction of a wide variety of substituents to probe their effect on biological activity.

O-Functionalization: The phenolic hydroxyl group can be converted to ethers or esters, which can modulate the compound's polarity and pharmacokinetic properties.

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse range of amides. arkat-usa.org Alternatively, the ester can be reduced to the corresponding alcohol, providing a different point of diversification.

C-H Functionalization: Direct C-H functionalization of the aromatic ring of the indoline core is a powerful strategy for introducing additional substituents. nih.govnih.gov This would allow for the synthesis of derivatives that would be difficult to access through traditional methods.

Advanced Theoretical Modeling for Predicting Reactivity and Properties

Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules. nih.gov The application of advanced theoretical modeling to this compound can provide valuable insights into its reactivity and properties, guiding future experimental work.